molecular formula C27H34Br2O6 B12675021 (Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate) CAS No. 93962-69-7

(Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate)

Cat. No.: B12675021
CAS No.: 93962-69-7
M. Wt: 614.4 g/mol
InChI Key: UZCYMAMMPZZTKW-UHFFFAOYSA-N
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Description

(Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate) is a chemical compound with the molecular formula C27H34Br2O6. It is known for its unique structure, which includes two bromobutyrate groups attached to a central isopropylidene bis(p-phenyleneoxyethylene) core. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate) typically involves the reaction of isopropylidene bis(p-phenyleneoxyethylene) with 2-bromobutyric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

(Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxyl or amino derivatives, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

(Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate) involves its interaction with molecular targets through its bromobutyrate groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The isopropylidene bis(p-phenyleneoxyethylene) core provides stability and rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-chlorobutyrate): Similar structure but with chlorine atoms instead of bromine.

    (Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-iodobutyrate): Similar structure but with iodine atoms instead of bromine.

Uniqueness

(Isopropylidene)bis(p-phenyleneoxyethylene) bis(2-bromobutyrate) is unique due to its specific bromobutyrate groups, which confer distinct reactivity and binding properties compared to its chlorinated or iodinated analogs. This makes it particularly useful in applications where bromine’s reactivity is advantageous .

Properties

CAS No.

93962-69-7

Molecular Formula

C27H34Br2O6

Molecular Weight

614.4 g/mol

IUPAC Name

2-[4-[2-[4-[2-(2-bromobutanoyloxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethyl 2-bromobutanoate

InChI

InChI=1S/C27H34Br2O6/c1-5-23(28)25(30)34-17-15-32-21-11-7-19(8-12-21)27(3,4)20-9-13-22(14-10-20)33-16-18-35-26(31)24(29)6-2/h7-14,23-24H,5-6,15-18H2,1-4H3

InChI Key

UZCYMAMMPZZTKW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C(CC)Br)Br

Origin of Product

United States

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